molecular formula C9H10N6O2 B3732169 4-amino-N'-hydroxy-N-(pyridin-3-ylmethyl)-1,2,5-oxadiazole-3-carboximidamide

4-amino-N'-hydroxy-N-(pyridin-3-ylmethyl)-1,2,5-oxadiazole-3-carboximidamide

Cat. No. B3732169
M. Wt: 234.22 g/mol
InChI Key: LJAVKNLPIJIEJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N'-hydroxy-N-(pyridin-3-ylmethyl)-1,2,5-oxadiazole-3-carboximidamide is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains an oxadiazole ring, a pyridine ring, and an amino group. It has been synthesized using various methods and has been extensively studied for its biological and pharmacological properties.

Mechanism of Action

The exact mechanism of action of 4-amino-N'-hydroxy-N-(pyridin-3-ylmethyl)-1,2,5-oxadiazole-3-carboximidamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes that are essential for the growth and survival of bacteria, fungi, and cancer cells.
Biochemical and Physiological Effects:
The compound has been shown to possess various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for the development of anticancer drugs. It has also been shown to inhibit the growth of biofilms, which are communities of microorganisms that are resistant to antibiotics.

Advantages and Limitations for Lab Experiments

The compound has several advantages for use in lab experiments. It is relatively easy to synthesize and has been reported to possess potent biological activity against various microorganisms and cancer cells. However, the compound has certain limitations, including its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-amino-N'-hydroxy-N-(pyridin-3-ylmethyl)-1,2,5-oxadiazole-3-carboximidamide. One potential direction is the development of new derivatives of the compound with improved pharmacological properties. Another direction is the investigation of the compound's potential applications in materials science, such as the development of new polymers or coatings. Additionally, further studies are needed to fully elucidate the compound's mechanism of action and to explore its potential as a therapeutic agent for the treatment of various diseases.

Scientific Research Applications

The compound has been studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and materials science. The compound has been reported to possess antibacterial, antifungal, and antitumor properties. It has been shown to inhibit the growth of various bacterial and fungal strains, and it has also been reported to exhibit cytotoxic effects against cancer cells.

properties

IUPAC Name

4-amino-N-hydroxy-N'-(pyridin-3-ylmethyl)-1,2,5-oxadiazole-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6O2/c10-8-7(14-17-15-8)9(13-16)12-5-6-2-1-3-11-4-6/h1-4,16H,5H2,(H2,10,15)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJAVKNLPIJIEJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN=C(C2=NON=C2N)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,5-Oxadiazole-3-carboximidamide, 4-amino-N'-hydroxy-N-(3-pyridinylmethyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-N'-hydroxy-N-(pyridin-3-ylmethyl)-1,2,5-oxadiazole-3-carboximidamide
Reactant of Route 2
4-amino-N'-hydroxy-N-(pyridin-3-ylmethyl)-1,2,5-oxadiazole-3-carboximidamide
Reactant of Route 3
4-amino-N'-hydroxy-N-(pyridin-3-ylmethyl)-1,2,5-oxadiazole-3-carboximidamide
Reactant of Route 4
Reactant of Route 4
4-amino-N'-hydroxy-N-(pyridin-3-ylmethyl)-1,2,5-oxadiazole-3-carboximidamide
Reactant of Route 5
4-amino-N'-hydroxy-N-(pyridin-3-ylmethyl)-1,2,5-oxadiazole-3-carboximidamide
Reactant of Route 6
4-amino-N'-hydroxy-N-(pyridin-3-ylmethyl)-1,2,5-oxadiazole-3-carboximidamide

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